molecular formula C21H18N2O4S2 B1326259 2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 942597-98-0

2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1326259
CAS RN: 942597-98-0
M. Wt: 426.5 g/mol
InChI Key: VBTSETQAHJSXHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and single crystal X-ray diffraction . Unfortunately, specific structural details for this compound are not available in the retrieved sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved sources .

Scientific Research Applications

Anti-Inflammatory Applications

Thiophene derivatives have been recognized for their anti-inflammatory properties. The compound , with its thiophene moiety, could be pivotal in the development of new anti-inflammatory drugs. Its structure allows for interaction with biological targets that can modulate inflammatory responses in the body .

Antipsychotic Potential

The biphenyl structure of this compound suggests potential applications in neuropsychiatric treatment. Biphenyl compounds have been used in the synthesis of drugs that target central nervous system receptors, which could be beneficial for treating disorders such as schizophrenia .

Anti-Arrhythmic Effects

Compounds containing both cyano and thiophene groups have shown promise in cardiovascular research, particularly in the development of anti-arrhythmic medications. Their ability to modulate ionic channels in cardiac cells can be crucial for correcting irregular heartbeats .

Antifungal and Antimicrobial Activity

The specific structure of this compound, especially the presence of the sulfonamido group, may enhance its utility as an antifungal and antimicrobial agent. Research indicates that similar structures have been effective against a range of bacterial and fungal species .

Antioxidant Properties

The cyano group attached to the aromatic ring system in the compound can act as a radical scavenger, suggesting its use as an antioxidant. This property is essential in preventing oxidative stress-related diseases .

Estrogen Receptor Modulation

Thiophene derivatives have been used in the synthesis of drugs that act on estrogen receptors. This compound could be investigated for its potential to act as a selective estrogen receptor modulator, which is significant in the treatment of hormone-related cancers .

Anti-Mitotic Activity

The structural complexity of this compound, including the biphenyl and thiophene rings, might interact with microtubules, exhibiting anti-mitotic activity. This is particularly relevant in cancer research, where inhibition of cell division is a key therapeutic strategy .

Kinase Inhibition

Kinases are enzymes that play a vital role in signal transduction and cell regulation. The compound’s structure suggests it could be a lead molecule in the design of kinase inhibitors, which are important in targeted cancer therapies .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s always important to handle chemical compounds with appropriate safety precautions .

properties

IUPAC Name

3-cyano-4-[4-[3-(propan-2-ylsulfonylamino)thiophen-2-yl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-13(2)29(26,27)23-19-9-10-28-20(19)15-5-3-14(4-6-15)18-8-7-16(21(24)25)11-17(18)12-22/h3-11,13,23H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTSETQAHJSXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=C(SC=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid

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